
Hydroxy(2-phenylacetamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(2-phenylacetamido)acetic acid is an organic compound that features a hydroxy group, a phenylacetamido group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy(2-phenylacetamido)acetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting compound is then hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(2-phenylacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amides or thioesters.
Applications De Recherche Scientifique
Hydroxy(2-phenylacetamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Hydroxy(2-phenylacetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting biochemical processes. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of Hydroxy(2-phenylacetamido)acetic acid.
Glycine: An amino acid involved in the synthesis of the compound.
N-(2-Phenylacetyl)glycine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy group allows for oxidation and reduction reactions, while the phenylacetamido group enables nucleophilic substitution. This versatility makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
56674-25-0 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-hydroxy-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO4/c12-8(11-9(13)10(14)15)6-7-4-2-1-3-5-7/h1-5,9,13H,6H2,(H,11,12)(H,14,15) |
Clé InChI |
BRAOCZRADVBCBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)


![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
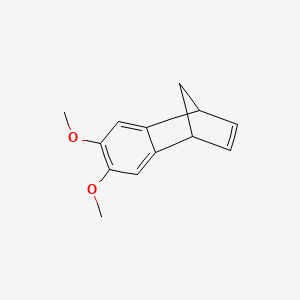
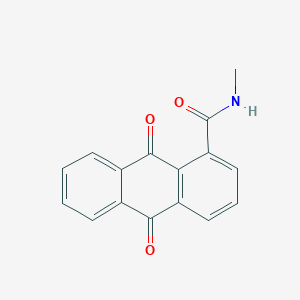

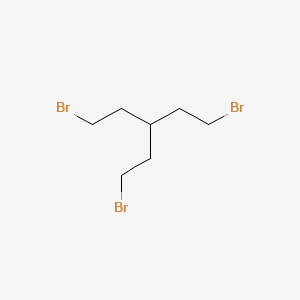

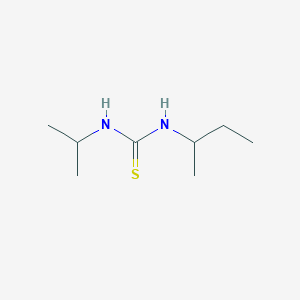
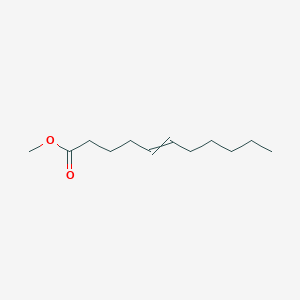

![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
